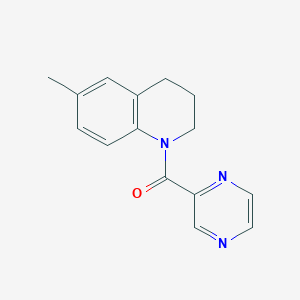
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPTP belongs to the class of thiazole-containing compounds, which have shown promising results in drug development.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in cell growth and inflammation. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and Physiological Effects
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has a high yield and purity, and is stable under standard lab conditions. However, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. Additionally, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide could be explored as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a promising thiazole-containing compound with potential pharmacological properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves the reaction of 3-bromobenzoyl chloride with 4-methyl-2-thiazolamine in the presence of a base. The reaction yields 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential use in drug development. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-8-18-13(15-9)16-12(17)6-5-10-3-2-4-11(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNRJSJBGXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














